molecular formula C10H11NO2S B14614039 4-(4-Aminophenyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione CAS No. 57465-46-0

4-(4-Aminophenyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione

Cat. No.: B14614039
CAS No.: 57465-46-0
M. Wt: 209.27 g/mol
InChI Key: BKQVJGOXGIPVIP-UHFFFAOYSA-N
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Description

4-(4-Aminophenyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is an organic compound that features a thiophene ring substituted with an aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminophenyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of 4-nitroacetophenone with sulfur sources to form the thiophene ring, followed by reduction of the nitro group to an amino group . The reaction conditions often require acid catalysis and hydrogenation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminophenyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include various substituted thiophenes and aminophenyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

4-(4-Aminophenyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Aminophenyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-Aminophenyl disulfide: Shares the aminophenyl group but differs in the presence of a disulfide linkage.

    4-Aminobiphenyl: Contains an aminophenyl group attached to a biphenyl structure.

    4-Aminophenol: Features an aminophenyl group with a hydroxyl substitution.

Uniqueness

4-(4-Aminophenyl)-2,3-dihydro-1H-1lambda~6~-thiophene-1,1-dione is unique due to the presence of both the thiophene ring and the aminophenyl group, which confer distinct electronic and steric properties.

Properties

CAS No.

57465-46-0

Molecular Formula

C10H11NO2S

Molecular Weight

209.27 g/mol

IUPAC Name

4-(1,1-dioxo-2,3-dihydrothiophen-4-yl)aniline

InChI

InChI=1S/C10H11NO2S/c11-10-3-1-8(2-4-10)9-5-6-14(12,13)7-9/h1-4,7H,5-6,11H2

InChI Key

BKQVJGOXGIPVIP-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C=C1C2=CC=C(C=C2)N

Origin of Product

United States

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